molecular formula C12H8I2 B1330377 2,2'-Diiodobiphenyl CAS No. 2236-52-4

2,2'-Diiodobiphenyl

Cat. No.: B1330377
CAS No.: 2236-52-4
M. Wt: 406 g/mol
InChI Key: OZVRXSGTNWILMN-UHFFFAOYSA-N
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Description

2,2’-Diiodobiphenyl is an organic compound with the molecular formula C₁₂H₈I₂ and a molecular weight of 406.0009 g/mol It consists of two benzene rings connected by a single bond, with each ring substituted by an iodine atom at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Diiodobiphenyl can be synthesized through several methods. One common approach involves the iodination of biphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination .

Industrial Production Methods: In industrial settings, the synthesis of 2,2’-Diiodobiphenyl often involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction. This method allows for the efficient formation of the biphenyl structure with high yields .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Diiodobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’-Diiodobiphenyl has several applications in scientific research:

Comparison with Similar Compounds

    2,2’-Dibromobiphenyl: Similar structure but with bromine atoms instead of iodine.

    2,2’-Dichlorobiphenyl: Contains chlorine atoms in place of iodine.

    2,2’-Difluorobiphenyl: Fluorine atoms replace the iodine atoms.

Comparison: 2,2’-Diiodobiphenyl is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine, chlorine, or fluorine atoms. This results in different reactivity and physical properties, making it suitable for specific applications where other halogenated biphenyls may not be as effective .

Properties

IUPAC Name

1-iodo-2-(2-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVRXSGTNWILMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176893
Record name 2,2'-Diiodobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2236-52-4
Record name 2,2'-Diiodobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2236-52-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Diiodobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DIIODOBIPHENYL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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